molecular formula C18H15FN2O3 B2995412 methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207042-78-1

methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2995412
CAS No.: 1207042-78-1
M. Wt: 326.327
InChI Key: LTSSELDEVAJSMH-UHFFFAOYSA-N
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Description

Methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Amination: The amino group is introduced by reacting the quinoline derivative with 3-methoxyaniline under suitable conditions.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an anti-malarial drug.

    Camptothecin: Another quinoline derivative with potent anti-cancer properties.

    Mepacrine: Used for its anti-inflammatory and anti-malarial effects.

Uniqueness

Methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methoxyphenyl group enhances its potential as a therapeutic agent by improving its binding affinity and specificity towards molecular targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential advancements in medicinal chemistry, biology, and industrial applications.

Properties

IUPAC Name

methyl 8-fluoro-4-(3-methoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-12-6-3-5-11(9-12)20-15-10-16(18(22)24-2)21-17-13(15)7-4-8-14(17)19/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSSELDEVAJSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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